molecular formula C13H28O6S B8106168 m-PEG3-S-PEG2-OH

m-PEG3-S-PEG2-OH

Cat. No.: B8106168
M. Wt: 312.42 g/mol
InChI Key: OQJIYONNKPBBOR-UHFFFAOYSA-N
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Description

m-PEG3-S-PEG2-OH: is a polyethylene glycol-based compound that serves as a linker in proteolysis-targeting chimeras (PROTACs). This compound is characterized by its hydrophilic nature, which enhances its solubility in aqueous media. It is commonly used in the synthesis of PROTAC molecules, which are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG3-S-PEG2-OH typically involves the reaction of polyethylene glycol derivatives with specific functional groups. The process often includes the following steps:

    Activation of Polyethylene Glycol: Polyethylene glycol is activated by reacting it with a suitable reagent, such as tosyl chloride, to introduce a leaving group.

    Nucleophilic Substitution: The activated polyethylene glycol undergoes nucleophilic substitution with a thiol-containing compound to introduce the sulfur atom.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

m-PEG3-S-PEG2-OH functions as a linker in PROTACs, which consist of two ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein into proximity with the ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Uniqueness: m-PEG3-S-PEG2-OH is unique due to its specific chain length and functional groups, which provide optimal solubility and reactivity for the synthesis of PROTACs. Its balance of hydrophilicity and reactivity makes it particularly suitable for applications in both aqueous and organic media .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O6S/c1-15-4-5-17-7-9-19-11-13-20-12-10-18-8-6-16-3-2-14/h14H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJIYONNKPBBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCSCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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